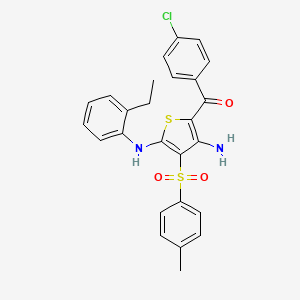
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as arylmethanones and pyrazolyl derivatives, which are known for their pharmacological activities. For instance, paper describes a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some of these compounds also exhibit antipsychotic effects. Paper discusses the synthesis of a pyrazolyl propionic acid derivative and its methyl ester, highlighting the challenges in identifying regioisomers and the importance of X-ray crystallography for structure determination.
Synthesis Analysis
The synthesis of related arylmethanone compounds involves regiospecific reactions, as indicated in paper . The precise synthesis of "this compound" is not detailed in the provided papers, but it can be inferred that careful control of reaction conditions and possibly the use of X-ray crystallography would be necessary to confirm the structure of the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is complex and requires sophisticated techniques for accurate determination. Paper emphasizes the use of single-crystal X-ray analysis to unambiguously determine the structure of a pyrazolyl compound, suggesting that a similar approach would be necessary for the comprehensive analysis of the molecular structure of "this compound".
Chemical Reactions Analysis
While the specific chemical reactions involving "this compound" are not discussed, the papers provide insights into the reactivity of structurally related compounds. For example, paper suggests that the amino and aryl groups present in the compounds can contribute to their pharmacological activities, implying that similar functional groups in the compound of interest may undergo reactions that affect its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, based on the properties of similar compounds discussed in paper , it can be hypothesized that "this compound" would have properties conducive to central nervous system activity. The presence of chlorophenyl and tosyl groups may influence its lipophilicity, solubility, and overall pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectral Characterization : Novel compounds including those with thiophene and chlorophenyl groups have been synthesized and characterized using various spectral techniques. Density Functional Theory (DFT) calculations, including structural optimization and vibrational spectra interpretation, were utilized to understand the molecular structure and properties. These studies aid in understanding the antibacterial activity of such compounds, highlighting their potential in developing antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Agents
Potential Antimicrobial and Anticancer Agents : Research on pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, including those with chlorophenyl groups, has shown these compounds to possess significant antimicrobial and anticancer activities. This suggests the potential for compounds with similar structures to be developed as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Drug Development
Molecular Docking Studies : Compounds with amino, chlorophenyl, and thiophene groups have been subject to molecular docking studies to predict their interaction with biological targets. Such studies are crucial in drug development, especially for identifying compounds with potential antibacterial properties (Shahana & Yardily, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-3-17-6-4-5-7-21(17)29-26-25(34(31,32)20-14-8-16(2)9-15-20)22(28)24(33-26)23(30)18-10-12-19(27)13-11-18/h4-15,29H,3,28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWTUWJEGOEKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B3018078.png)
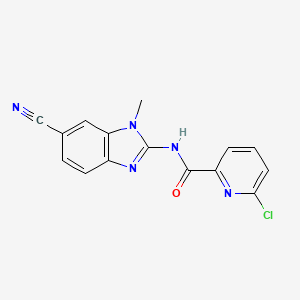
![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)
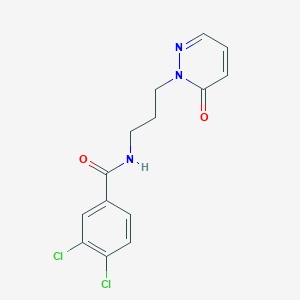
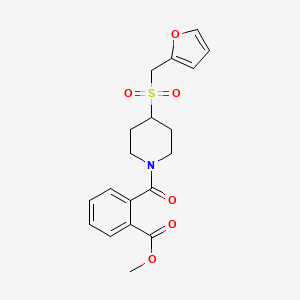
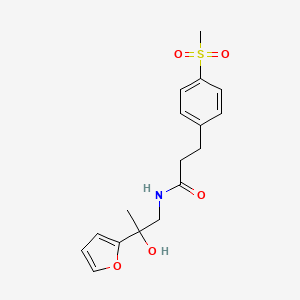
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)
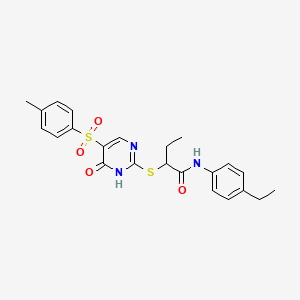
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)
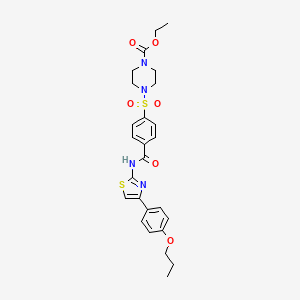
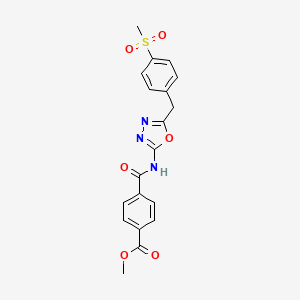
![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)